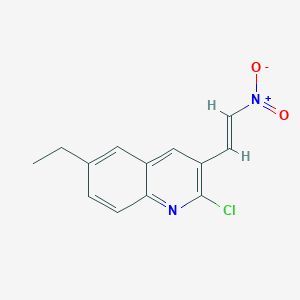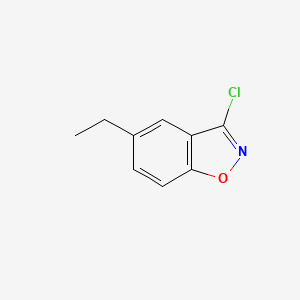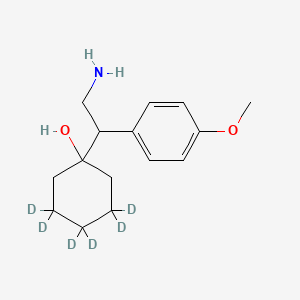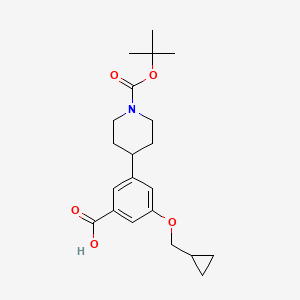
Maltose hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maltose hydrate, also known as maltobiose hydrate or malt sugar hydrate, is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. It is a white crystalline powder that is highly soluble in water and has a sweet taste. This compound is commonly found in germinating grains and is a key component in the production of malt and beer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Maltose hydrate can be synthesized through the enzymatic hydrolysis of starch. The enzyme β-amylase breaks down starch into maltose, which can then be crystallized to form this compound. The reaction conditions typically involve maintaining a temperature of around 60°C and a pH of 4.5-5.5 .
Industrial Production Methods
In industrial settings, this compound is produced by the enzymatic hydrolysis of starch using β-amylase. The process involves liquefying starch, followed by saccharification to produce maltose. The maltose solution is then concentrated and crystallized to obtain this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Maltose hydrate undergoes several types of chemical reactions, including:
Hydrolysis: This compound can be hydrolyzed by the enzyme maltase to produce two glucose molecules.
Oxidation: this compound can be oxidized to form maltobionic acid.
Reduction: this compound can be reduced to form maltitol.
Common Reagents and Conditions
Hydrolysis: Enzyme maltase, pH 6.0-7.0, temperature 37°C.
Oxidation: Oxidizing agents such as bromine water or nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Major Products Formed
Hydrolysis: Glucose.
Oxidation: Maltobionic acid.
Reduction: Maltitol.
Wissenschaftliche Forschungsanwendungen
Maltose hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: Utilized in cell culture media as a carbon source to support cell growth and metabolism.
Industry: Used in the brewing industry for the production of beer and other malt beverages.
Wirkmechanismus
Maltose hydrate exerts its effects primarily through its hydrolysis to glucose by the enzyme maltase. The glucose produced is then utilized in various metabolic pathways to provide energy for cellular processes. The molecular targets involved include maltase and other enzymes in the glycolytic pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sucrose: A disaccharide composed of glucose and fructose linked by an α(1→2) glycosidic bond.
Lactose: A disaccharide composed of glucose and galactose linked by a β(1→4) glycosidic bond.
Trehalose: A disaccharide composed of two glucose molecules linked by an α(1→1) glycosidic bond.
Cellobiose: A disaccharide composed of two glucose molecules linked by a β(1→4) glycosidic bond.
Uniqueness of Maltose Hydrate
This compound is unique in its ability to readily absorb moisture from the environment, making it highly hygroscopic. This property allows it to form stable hydrates, which are useful in various industrial and research applications. Additionally, its specific glycosidic linkage (α(1→4)) distinguishes it from other disaccharides and influences its reactivity and enzymatic hydrolysis .
Eigenschaften
Molekularformel |
C12H24O12 |
|---|---|
Molekulargewicht |
360.31 g/mol |
IUPAC-Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |
InChI |
InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5-,6+,7-,8-,9-,10-,11?,12-;/m1./s1 |
InChI-Schlüssel |
WSVLPVUVIUVCRA-LEHKWIQMSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O.O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Methylenehexahydrofuro[2,3-b]furan](/img/no-structure.png)











